molecular formula C12H15ClO5 B4322707 METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE

METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE

Cat. No.: B4322707
M. Wt: 274.70 g/mol
InChI Key: PVZGPWNIGJGZFU-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1-chloro-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of functional groups: The hydroxyl, acetyl, and chloro groups can be introduced through selective functionalization reactions such as halogenation, acetylation, and hydroxylation.

    Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-1-chloro-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-acetyl-1-chloro-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetyl-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate: Lacks the chloro group, resulting in different reactivity and applications.

    Methyl 3-acetyl-1-chloro-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate: Lacks the dimethyl groups, affecting its steric properties and interactions with molecular targets.

Uniqueness

Methyl 3-acetyl-1-chloro-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to the presence of multiple functional groups that confer diverse reactivity and potential applications. Its structure allows for selective modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-acetyl-1-chloro-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO5/c1-6(14)8-7(15)5-11(2,3)12(13,9(8)16)10(17)18-4/h16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZGPWNIGJGZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(C(CC1=O)(C)C)(C(=O)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE
Reactant of Route 3
METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE
Reactant of Route 4
METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-ACETYL-1-CHLORO-2-HYDROXY-6,6-DIMETHYL-4-OXO-2-CYCLOHEXENE-1-CARBOXYLATE

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